6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine
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Overview
Description
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
The synthesis of 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding quinoline derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine can be compared with other similar compounds, such as:
3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl derivatives: These compounds have similar structural features but different functional groups, leading to distinct chemical and biological properties.
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds are studied for their antifungal activities and have different substituents on the phenyl ring
The uniqueness of this compound lies in its specific combination of the dihydroisoquinoline and nitropyrimidine moieties, which confer unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C13H13N5O2 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C13H13N5O2/c14-12-11(18(19)20)13(16-8-15-12)17-6-5-9-3-1-2-4-10(9)7-17/h1-4,8H,5-7H2,(H2,14,15,16) |
InChI Key |
LDVMATOFCYWVRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=NC(=C3[N+](=O)[O-])N |
Origin of Product |
United States |
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